molecular formula C12H16N2O2 B1481788 3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one CAS No. 2090962-90-4

3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one

Cat. No.: B1481788
CAS No.: 2090962-90-4
M. Wt: 220.27 g/mol
InChI Key: BZAGKVRFLIXZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one is a compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the indoline ring system in this compound makes it a significant molecule for various scientific research applications.

Biochemical Analysis

Biochemical Properties

3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which are crucial in neuroprotective mechanisms . Additionally, it interacts with inflammatory cytokines such as TNF-α, IL-6, and NO, modulating their secretion in response to lipopolysaccharide (LPS) stimulation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has demonstrated significant protective effects against H2O2-induced cell death in RAW 264.7 cells . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage, it significantly elevates cell survival rates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to NMDA-GluN2B receptors, which play a role in neuroprotection . Additionally, it modulates the secretion of inflammatory cytokines by interacting with specific biomolecules involved in the inflammatory response . These interactions lead to changes in gene expression and enzyme activity, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its neuroprotective properties over extended periods, although its efficacy may decrease with prolonged exposure . Additionally, its stability in various experimental conditions is essential for consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits neuroprotective effects without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and cellular damage. Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in various cellular compartments. Understanding its transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one typically involves the reaction of 4-methoxyindoline with a suitable aminopropanone derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in industrial settings to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one stands out due to its unique indoline ring system, which imparts distinct biological activities. Its potential as a neuroprotective agent and its diverse applications in medicinal chemistry make it a valuable compound for further research and development.

Properties

IUPAC Name

3-amino-1-(4-methoxy-2,3-dihydroindol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-4-2-3-10-9(11)6-8-14(10)12(15)5-7-13/h2-4H,5-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAGKVRFLIXZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCN2C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one
Reactant of Route 3
3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one
Reactant of Route 4
3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one
Reactant of Route 6
3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.